molecular formula C21H25NO2 B310158 N-(4-benzoylphenyl)-2-ethylhexanamide

N-(4-benzoylphenyl)-2-ethylhexanamide

Cat. No.: B310158
M. Wt: 323.4 g/mol
InChI Key: BATCQGDFGHLNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Benzoylphenyl)-2-ethylhexanamide is a synthetic amide derivative characterized by a benzoylphenyl aromatic core linked to a 2-ethylhexanamide chain. The benzoylphenyl moiety is a recurring pharmacophore in compounds targeting peroxisome proliferator-activated receptors (PPARs), which modulate lipid metabolism and inflammation .

Properties

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

N-(4-benzoylphenyl)-2-ethylhexanamide

InChI

InChI=1S/C21H25NO2/c1-3-5-9-16(4-2)21(24)22-19-14-12-18(13-15-19)20(23)17-10-7-6-8-11-17/h6-8,10-16H,3-5,9H2,1-2H3,(H,22,24)

InChI Key

BATCQGDFGHLNHF-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Maleimide Derivatives

N-(4-Benzoylphenyl)maleimide (compound 20c) and its analogs (e.g., pyridyl or thienyl substitutions) were evaluated for biochemical activity. Key findings include:

  • Unsubstituted benzoylphenyl (20c) showed superior activity over substituted maleimides (e.g., chloromaleimide 20b), suggesting that electron-withdrawing groups may reduce efficacy .
  • Heterocyclic substitutions (e.g., 2-pyridyl in 26n) increased potency in cellular assays, highlighting the role of aromatic interactions in target binding .

Comparison with N-(4-benzoylphenyl)-2-ethylhexanamide :

Indole- and Pyrrole-2-carboxamide Derivatives

Several N-(4-benzoylphenyl)carboxamides with heterocyclic cores (indole, pyrrole) have been studied for hypolipidemic effects:

Compound Structure Key Findings Reference
N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C3) Indole-2-carboxamide core Reduced plasma triglycerides (TG) by 31%, increased HDL-C by 22% in rats .
N-(4-benzoylphenyl)pyrrole-2-carboxamide derivatives (3, 5) Pyrrole-2-carboxamide core Lowered LDL-C by 45%, raised HDL-C by 51% (compound 3) in hyperlipidemic rats .
N-(4-benzoylphenyl)-2-furamide (3a–3e) Furamide core Dose-dependent TG reduction (15 mg/kg), comparable to bezafibrate .

Comparison with this compound :

  • Heterocyclic vs. Aliphatic Chains : Indole/pyrrole carboxamides exhibit stronger PPAR-α agonism due to aromatic stacking interactions, while the ethylhexanamide’s aliphatic chain may enhance passive diffusion across lipid membranes .
  • Potency : Carboxamides with heterocycles (e.g., compound C3) show sub-micromolar IC50 values in lipid regulation, whereas ethylhexanamide’s efficacy data are inferred from structural analogs .

Fibrates and PPAR Agonists

Fibrates like gemfibrozil and bezafibrate are established PPAR-α agonists that lower TG and raise HDL-C:

Compound Mechanism Clinical Outcomes Reference
Gemfibrozil PPAR-α activation 22% reduction in coronary events; 31% TG reduction .
Bezafibrate Pan-PPAR activation 51% HDL-C elevation in rats .

Comparison with this compound :

  • Structural Differences : Fibrates feature fibric acid backbones, while ethylhexanamide’s amide group may confer resistance to esterase-mediated hydrolysis, prolonging half-life .
  • Efficacy : Benzoylphenyl derivatives (e.g., compound 3 in ) match or exceed fibrates in HDL-C elevation (51% vs. 31% for gemfibrozil), suggesting enhanced PPAR-γ/δ selectivity .

Trifluoro and Hydroxy-Substituted Analogs

Stereoselective synthesis of (S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide demonstrates:

  • Fluorine substitution enhances metabolic stability and binding affinity via hydrophobic and electronic effects .
  • Hydroxy groups facilitate hydrogen bonding with PPAR ligand-binding domains .

Comparison :

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